1-[(2-chlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
説明
特性
IUPAC Name |
N-(3-acetamidophenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3/c1-14(26)23-16-7-4-8-17(12-16)24-20(27)18-9-5-11-25(21(18)28)13-15-6-2-3-10-19(15)22/h2-12H,13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLBMRFQRBWKBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common method involves the condensation of 2-chlorobenzylamine with 3-acetamidobenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base This intermediate is then subjected to cyclization with an appropriate reagent, such as acetic anhydride, to form the dihydropyridine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient production of the compound.
化学反応の分析
Types of Reactions
1-[(2-chlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives. Substitution reactions can lead to a variety of substituted chlorophenyl derivatives.
科学的研究の応用
1-[(2-chlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings from Comparisons
Dichlorinated analogs () exhibit increased hydrophobicity, likely improving membrane permeability but reducing solubility .
Pyridine Core Modifications: highlights that substituents at C5/C6 (e.g., methyl) influence CB2 receptor modulation (agonism vs. antagonism). The target compound lacks C5/C6 substitutions, suggesting a different mode of action .
Structural Conformation :
- Planarity in compounds like ’s bromo derivative (dihedral angle: 8.38°) facilitates π-π stacking and dimerization, whereas bulky groups (e.g., cyclopropyl in ) disrupt planarity, altering binding kinetics .
Research Implications and Limitations
- Pharmacological Potential: The target compound’s acetamido and chlorophenyl groups position it as a candidate for neurodegenerative or inflammatory diseases where CB2 receptors are implicated, though direct activity data are lacking .
- Synthetic Challenges : Halogenated analogs (e.g., ) require precise control during synthesis to avoid by-products, as seen in ’s crystallization studies .
- Data Gaps: Limited experimental data (e.g., binding assays, solubility profiles) for the target compound necessitate further studies to validate hypotheses derived from structural analogs.
Q & A
Q. What are the recommended synthetic routes for 1-[(2-chlorophenyl)methyl]-N-(3-acetamidophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?
The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyridine core. A common approach includes:
- Step 1 : Condensation of 2-chloronicotinic acid derivatives with 3-acetamidoaniline under reflux conditions in polar aprotic solvents (e.g., DMF) with a base like potassium carbonate .
- Step 2 : Benzylation of the intermediate using 2-chlorobenzyl chloride, facilitated by phase-transfer catalysts or Lewis acids to enhance regioselectivity .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization from methanol/water mixtures .
Key challenges include controlling byproducts from tautomerization (e.g., lactam vs. hydroxy-pyridine forms), which can be monitored using thin-layer chromatography (TLC) .
Q. How should researchers characterize the molecular structure of this compound?
- X-ray crystallography : Resolve the keto-amine tautomer (lactam form) and confirm planarity between aromatic rings (dihedral angle <10°) .
- NMR spectroscopy : Use and NMR to identify key signals:
- 8.2–8.5 ppm (dihydropyridine H4/H5 protons) .
- 2.1 ppm (acetamido methyl group) .
- Mass spectrometry : Confirm molecular weight (calculated: 395.8 g/mol) via ESI-MS or MALDI-TOF .
Q. What preliminary biological screening assays are suitable for this compound?
- Enzyme inhibition assays : Test against kinases (e.g., MAPK) or hydrolases (e.g., PDEs) using fluorogenic substrates .
- Cellular viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays .
- Receptor binding studies : Screen for interactions with G-protein-coupled receptors (GPCRs) using radioligand displacement .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Test Pd/C or Au nanoparticles for Suzuki-Miyaura coupling steps to reduce side reactions .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) while maintaining >85% yield .
- Continuous flow reactors : Improve scalability and purity (>98%) by optimizing residence time and temperature .
Q. How should contradictory data on biological activity be resolved?
If conflicting results arise (e.g., variable IC values in kinase assays):
- Dose-response validation : Repeat assays across multiple concentrations (0.1–100 µM) with triplicate measurements .
- Molecular docking : Compare binding poses in homology models (e.g., using AutoDock Vina) to identify off-target interactions .
- Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Replace the 2-chlorophenyl group with 3-chloro or 4-fluoro analogs to probe steric/electronic effects .
- Bioisosteric replacement : Substitute the acetamido group with sulfonamide or urea moieties to enhance solubility .
- Pharmacophore mapping : Use QSAR models (e.g., Schrödinger’s Phase) to correlate logP values (<3.5) with membrane permeability .
Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, NF-κB) .
- Proteomics : Use SILAC labeling to quantify changes in protein expression (e.g., caspase-3 activation) .
- In vivo imaging : Track biodistribution in zebrafish models using fluorescently tagged analogs .
Methodological Notes
- Data Reproducibility : Always cross-validate spectral data (NMR, MS) with PubChem records (CID: [retracted for privacy]) .
- Ethical Compliance : Ensure animal studies adhere to ARRIVE guidelines and obtain institutional review board (IRB) approval .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
